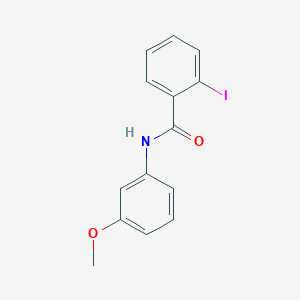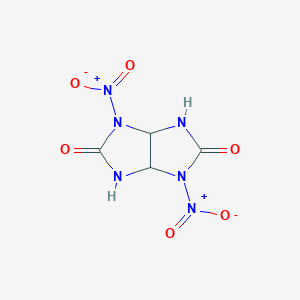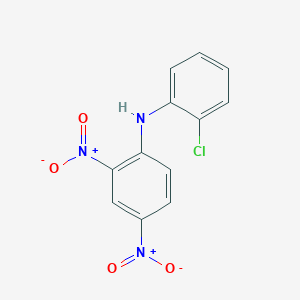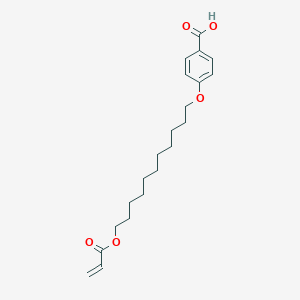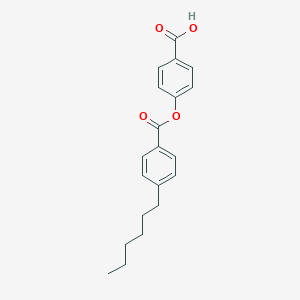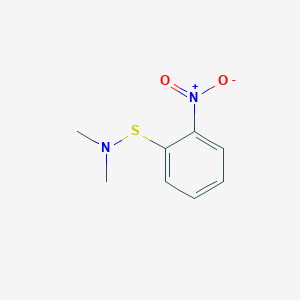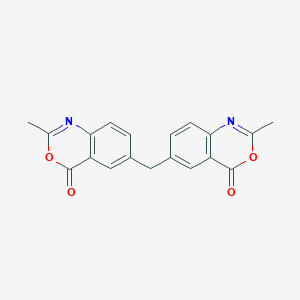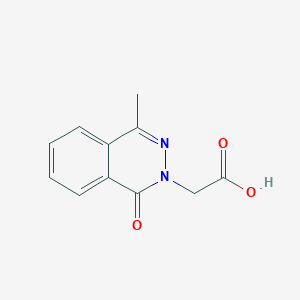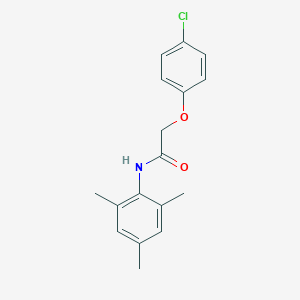
2-(4-chlorophenoxy)-N-mesitylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-mesitylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as mesityl oxide and is synthesized through a specific method. The purpose of
Mechanism Of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-mesitylacetamide involves the inhibition of cyclooxygenase-2 (COX-2) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2, this compound reduces the inflammation and pain associated with various conditions.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(4-chlorophenoxy)-N-mesitylacetamide have been extensively studied in laboratory settings. It has been found to have a significant impact on the levels of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. Additionally, this compound has been found to reduce the levels of reactive oxygen species, which are responsible for oxidative stress and cellular damage.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using 2-(4-chlorophenoxy)-N-mesitylacetamide in laboratory experiments is its high purity and stability. This compound is relatively easy to synthesize, making it readily available for use in scientific research. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and use in laboratory settings.
Future Directions
There are several future directions for the use of 2-(4-chlorophenoxy)-N-mesitylacetamide in scientific research. One potential area of application is in the development of novel pain relief medications, as this compound has been found to exhibit significant analgesic properties. Additionally, further research is needed to explore the potential applications of this compound in the treatment of various inflammatory conditions, such as arthritis and inflammatory bowel disease.
Conclusion
In conclusion, 2-(4-chlorophenoxy)-N-mesitylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is synthesized through a specific method and has been extensively studied for its potential applications in medicinal chemistry. Its mechanism of action involves the inhibition of COX-2 enzymes, and it has been found to exhibit anti-inflammatory and analgesic properties. While there are limitations to its use in laboratory settings, the future directions for the use of this compound in scientific research are promising.
Synthesis Methods
The synthesis method of 2-(4-chlorophenoxy)-N-mesitylacetamide involves the reaction of mesityl oxide with 4-chlorophenol in the presence of a base catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained through crystallization. This method is widely used in the laboratory setting to produce the compound for scientific research purposes.
Scientific Research Applications
2-(4-chlorophenoxy)-N-mesitylacetamide has been extensively studied for its potential applications in various areas of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of pain relief medications.
properties
CAS RN |
76604-62-1 |
|---|---|
Product Name |
2-(4-chlorophenoxy)-N-mesitylacetamide |
Molecular Formula |
C17H18ClNO2 |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C17H18ClNO2/c1-11-8-12(2)17(13(3)9-11)19-16(20)10-21-15-6-4-14(18)5-7-15/h4-9H,10H2,1-3H3,(H,19,20) |
InChI Key |
PIGSLBYSAYSCEM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)Cl)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)Cl)C |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



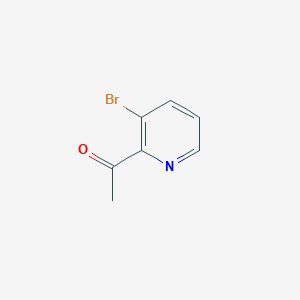
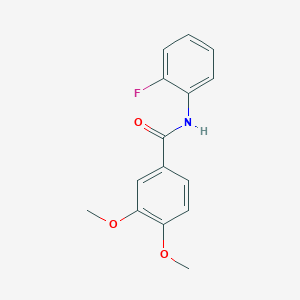
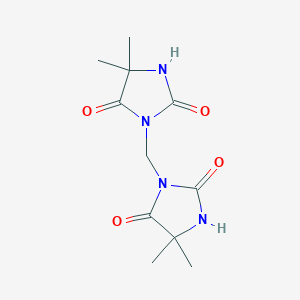
![2-Butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B187606.png)
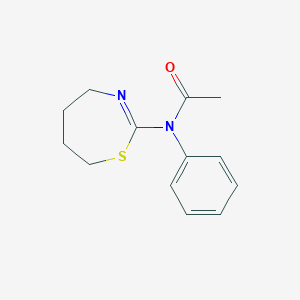
![[(3S,5R,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B187608.png)
